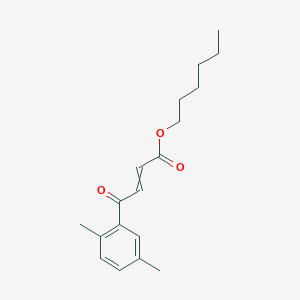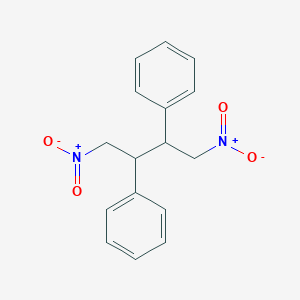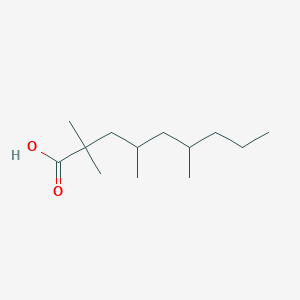
2-(Dimethylamino)phenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)phenyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)phenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and carbamate moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl carbamate
- 2-(Dimethylamino)phenyl methylcarbamate
- 2-(Dimethylamino)phenyl ethylcarbamate
Uniqueness
2-(Dimethylamino)phenyl propylcarbamate is unique due to its specific structural features, such as the propyl group attached to the carbamate moiety. This structural variation can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Propiedades
Número CAS |
60309-68-4 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
[2-(dimethylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-13-12(15)16-11-8-6-5-7-10(11)14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15) |
Clave InChI |
UMYPDBXMJBUNPH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC=C1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)










![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

